molecular formula C9H17N3 B13072387 1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine

1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13072387
M. Wt: 167.25 g/mol
InChI Key: KHHLFOKIQCJPMS-UHFFFAOYSA-N
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Description

1-(4-Methylpentan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a 4-methylpentan-2-yl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 4-methylpentan-2-ylamine with a suitable pyrazole precursor. One common method is the condensation of 4-methylpentan-2-ylamine with 4-chloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpentan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(4-Methylpentan-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine: Similar structure with the amine group at a different position on the pyrazole ring.

    1-(4-Methylpentan-2-yl)-1H-pyrazol-5-amine: Another positional isomer with the amine group at the 5-position.

    1-(4-Methylpentan-2-yl)-1H-pyrazol-4-carboxylic acid: A derivative with a carboxylic acid group instead of an amine group.

Uniqueness

1-(4-Methylpentan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(4-methylpentan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-7(2)4-8(3)12-6-9(10)5-11-12/h5-8H,4,10H2,1-3H3

InChI Key

KHHLFOKIQCJPMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)N1C=C(C=N1)N

Origin of Product

United States

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